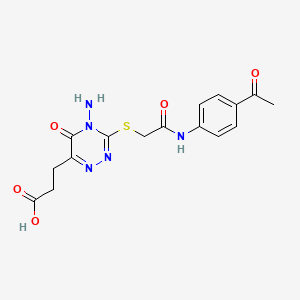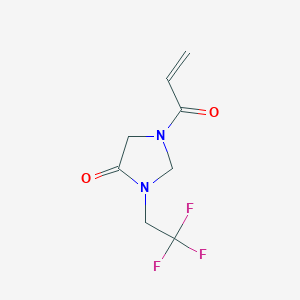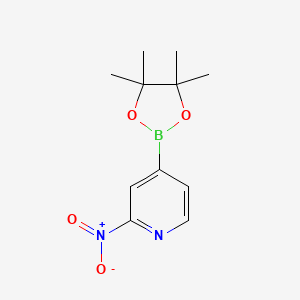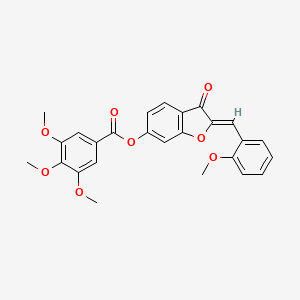
3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, an amino group, a thio group, and a triazinyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The compound would likely have a high molecular weight and could potentially form multiple hydrogen bonds due to the presence of the amino and thio groups .Chemical Reactions Analysis
Again, while specific information on this compound is not available, similar compounds such as 2-aminothiazoles and 1,2,4-triazoles have been shown to undergo a variety of chemical reactions . These reactions often involve the formation or breaking of bonds with the nitrogen atoms in the thiazole or triazole rings .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazinone, which share a structural resemblance to the specified compound, have been synthesized and evaluated for their anticancer activities. For instance, compounds synthesized from similar frameworks have shown significant anticancer activities in vitro against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Saad & Moustafa, 2011).
Chemical Synthesis Techniques
The compound's relevance extends to the development of novel synthetic methodologies for heterocyclic compounds, which are crucial in pharmaceutical research. Techniques such as direct synthesis of 2-oxazolines from carboxylic acids using triazine derivatives under mild conditions have been explored, indicating the versatility of triazine-based compounds in synthetic organic chemistry (Bandgar & Pandit, 2003).
Biological Evaluation of Complexes
Triazine derivatives have also been studied for their role in the synthesis and characterization of metal complexes with potential biological applications. A study on cobalt(II) and cobalt(III) complexes supported by triazine Schiff base ligands showed that these complexes exhibit binding ability with DNA and BSA, suggesting their potential in biological studies and pharmaceutical applications (Parveen et al., 2018).
Antimicrobial Properties
Additionally, derivatives incorporating the 4-acetylphenyl fragment have been synthesized and tested for their antimicrobial properties, indicating the broad spectrum of biological activities that these compounds can exhibit. The synthesis and evaluation of these compounds contribute to the ongoing search for new antimicrobial agents (Baranovskyi et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains an acyl thiourea derivative . Acyl thioureas are known to have multiple binding sites, making them flexible ligands for complexation with transition metals . They have been the subject of extensive study in coordination chemistry and are known to have a broad spectrum of promising pharmacological properties .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, acyl thioureas can undergo various organic transformations into other demanding scaffolds . This flexibility might allow the compound to interact with its targets in multiple ways.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many acyl thioureas have demonstrated varied biological activities, such as antitumor, antiviral, antimicrobial, and antiparasitic properties , suggesting they may interact with a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad biological activities of acyl thioureas , the effects could potentially be quite diverse.
Propriétés
IUPAC Name |
3-[3-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-9(22)10-2-4-11(5-3-10)18-13(23)8-27-16-20-19-12(6-7-14(24)25)15(26)21(16)17/h2-5H,6-8,17H2,1H3,(H,18,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZZBNDKBXRLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}isoxazolo[5,4-d]pyrimidine](/img/structure/B2937972.png)
![1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene](/img/structure/B2937973.png)
![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2937974.png)



![2,4-Dichlorothieno[3,4-D]pyrimidine](/img/structure/B2937981.png)
![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)
![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)
![N-Tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2937985.png)

![8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937991.png)